molecular formula C16H19N5O2S B2921726 4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034518-68-6

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2921726
CAS No.: 2034518-68-6
M. Wt: 345.42
InChI Key: CPTUERGJZVAIQH-UHFFFAOYSA-N
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Description

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidine core substituted with a 1,2,5-thiadiazole ring at the 1-position and a 4-acetamidobenzoyl group at the 4-position. The compound’s structure combines a heterocyclic thiadiazole moiety, known for its electron-deficient properties and role in modulating pharmacokinetics, with an acetamido-benzamide pharmacophore, which may influence target binding and solubility.

Properties

IUPAC Name

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11(22)18-13-4-2-12(3-5-13)16(23)19-14-6-8-21(9-7-14)15-10-17-24-20-15/h2-5,10,14H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTUERGJZVAIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced by reacting the thiadiazole intermediate with a suitable piperidine derivative.

    Acetylation: The final step involves acetylation of the amine group to form the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name/Identifier Core Structure Piperidine Substituent Benzamide Substituent Molecular Weight (g/mol) Yield (%)
4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide Benzamide-piperidine-thiadiazole 1,2,5-thiadiazol-3-yl 4-acetamido ~367.45* N/A
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Benzamide-piperidine 4-(3-ethylthioureido)benzyl 3-(trifluoromethyl) 449.2086 64.2
N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f) Benzamide-piperidine 4-aminobenzyl 4-(difluoromethoxy) 376.18 76.2
4-acetamido-N-(2-hydroxy-5-thiophen-2-ylphenyl)benzamide Benzamide N/A 4-acetamido, 5-thiophen-2-yl ~342.38* N/A

*Calculated based on molecular formula.

Key Observations:

  • Piperidine Substituents: The target compound’s 1,2,5-thiadiazol-3-yl group distinguishes it from analogs with benzyl or phenoxy substituents (e.g., 8a, 6f). This electron-deficient heterocycle may enhance metabolic stability compared to alkyl or aryl groups .
  • Benzamide Substituents: The 4-acetamido group is shared with 4-acetamido-N-(2-hydroxy-5-thiophen-2-ylphenyl)benzamide , but the latter lacks the piperidine-thiadiazole framework.

Spectroscopic and Physicochemical Properties

  • 1H-NMR Trends: Acetamido protons (e.g., in 4-acetamido derivatives) typically resonate as singlets near δ 2.1 . Thiadiazole protons are deshielded due to electron withdrawal, appearing downfield (δ 8.0–9.0) compared to benzyl or phenoxy analogs (δ 6.5–7.5) .
  • Mass Spectrometry:
    • The target compound’s molecular ion ([M+H]+) would likely appear near m/z 368, distinct from trifluoromethyl analogs (e.g., 8a: m/z 449.21 ).

Biological Activity

4-acetamido-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound notable for its complex structure, which includes a thiadiazole ring, a piperidine moiety, and an acetamido group attached to a benzamide. This unique arrangement of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have indicated that this compound exhibits significant anticancer properties and interacts with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{OS}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
  • Piperidine Ring Formation : Introducing the piperidine ring by reacting the thiadiazole intermediate with a piperidine derivative.
  • Acetylation : The final step involves acetylation of the amine group to form the acetamido group.

These steps can be optimized for industrial production using techniques such as continuous flow synthesis to enhance yield and purity .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic and extrinsic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The thiadiazole ring plays a crucial role in modulating enzyme activity and receptor binding .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study ADemonstrated significant cytotoxic effects against HeLa and K562 cancer cell lines with IC50 values ranging from 8.5 μM to 14.9 μM .
Study BExplored the compound's ability to inhibit specific enzymes involved in cancer progression .
Study CInvestigated its potential as a lead compound for drug development targeting various cancers .

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